(2-Cyclopropoxy-5-(methylthio)phenyl)methanamine
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Overview
Description
(2-Cyclopropoxy-5-(methylthio)phenyl)methanamine is an organic compound with the molecular formula C11H15NOS and a molecular weight of 209.31 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a phenylmethanamine structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of (2-Cyclopropoxy-5-(methylthio)phenyl)methanamine may involve large-scale Suzuki–Miyaura coupling reactions using organoboron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropoxy-5-(methylthio)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified amines and alcohols.
Substitution: Halogenated and nitrated derivatives of the phenyl ring.
Scientific Research Applications
(2-Cyclopropoxy-5-(methylthio)phenyl)methanamine is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyclopropoxy-5-(methylthio)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropoxy and methylthio groups contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(2-(Cyclopropylmethoxy)phenyl)methanamine: Similar structure with a cyclopropylmethoxy group instead of a cyclopropoxy group.
(5-Cyclopropoxy-2-(methylthio)phenyl)methanamine: Similar structure but with different positioning of the cyclopropoxy and methylthio groups.
(3-Cyclopropoxy-5-(methylthio)phenyl)methanamine: Another positional isomer with the cyclopropoxy and methylthio groups at different positions.
Uniqueness
(2-Cyclopropoxy-5-(methylthio)phenyl)methanamine is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H15NOS |
---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
(2-cyclopropyloxy-5-methylsulfanylphenyl)methanamine |
InChI |
InChI=1S/C11H15NOS/c1-14-10-4-5-11(8(6-10)7-12)13-9-2-3-9/h4-6,9H,2-3,7,12H2,1H3 |
InChI Key |
DNJFPBPPLKXHBP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)OC2CC2)CN |
Origin of Product |
United States |
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